1-Benzyl-3-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea
Description
1-Benzyl-3-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea is a substituted urea derivative characterized by a benzyl group attached to one nitrogen atom of the urea moiety and a trifluorinated, hydroxylated, and phenyl-substituted propyl chain on the adjacent nitrogen. Applications may include pharmaceutical or agrochemical research, given the prevalence of trifluoromethyl and aryl groups in bioactive molecules.
Properties
IUPAC Name |
1-benzyl-3-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N2O2/c18-17(19,20)16(24,14-9-5-2-6-10-14)12-22-15(23)21-11-13-7-3-1-4-8-13/h1-10,24H,11-12H2,(H2,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIDSKKHNEPWSCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)NCC(C2=CC=CC=C2)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-3-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea typically involves the reaction of benzyl isocyanate with 3,3,3-trifluoro-2-hydroxy-2-phenylpropylamine under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran, and may require the use of catalysts or base to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-3-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The urea moiety can be reduced to form corresponding amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
1-Benzyl-3-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 1-Benzyl-3-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the hydroxy and phenyl groups can modulate its reactivity and stability. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with key binding domains.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Urea Derivatives
- Benzyl vs. This may influence reactivity, solubility, and intermolecular interactions .
- Trifluoro vs. Methyl Groups: The 3,3,3-trifluoro substituent in the target compound enhances hydrophobicity and metabolic stability compared to non-fluorinated analogs (e.g., 3,3-dimethyl derivatives). Fluorination also introduces steric and electronic effects that could alter binding affinities in biological targets.
- Hydroxy vs. Thio-Urea Modifications : Replacing the urea oxygen with sulfur (as in 1-benzoyl-3,3-bis(2-methylpropyl)thio-urea; ) reduces hydrogen-bonding capacity and increases acidity (pKa ~14–16 for thio-ureas vs. ~18–20 for ureas), impacting solubility and target interactions .
Physicochemical and Structural Properties
Implications of Structural Differences
- Solubility: The target compound’s trifluoro and hydroxy groups create a balance between hydrophobicity and polarity, likely enhancing solubility in polar aprotic solvents compared to fully non-fluorinated analogs.
- Crystallography : SHELX software () is widely used for small-molecule crystallography, suggesting that the target compound’s structure could be resolved via similar methods, with refinement leveraging SHELXL’s robust algorithms .
- Lumping Strategy Relevance : Compounds with trifluoro, hydroxy, and phenyl groups may be grouped in computational models () due to shared reactivity or environmental behavior, though their distinct substituents warrant separate analysis in biological contexts .
Biological Activity
1-Benzyl-3-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea (CAS No. 1351641-21-8) is a synthetic organic compound notable for its unique structural features, including a trifluoromethyl group and a hydroxy group attached to a phenylpropyl moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory and anticancer properties.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₄F₃N₃O₂ |
| Molecular Weight | 305.28 g/mol |
| CAS Number | 1351641-21-8 |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The trifluoromethyl group enhances binding affinity and selectivity, while the hydroxy and phenyl groups modulate reactivity and stability. The proposed mechanism includes:
- Enzyme Inhibition : The compound may inhibit enzyme activity by binding to the active site.
- Receptor Modulation : It may alter receptor function through interaction with key binding domains.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, analogs containing the trifluoromethyl group have shown promise in reducing tumor growth in various cancer models due to their ability to induce apoptosis in cancer cells .
Anti-inflammatory Effects
Preliminary studies suggest that this compound may also possess anti-inflammatory properties. The mechanism behind this activity is believed to involve the inhibition of pro-inflammatory cytokines and modulation of immune responses.
Research Findings
Case Studies
-
Study on Anticancer Activity :
- A study evaluated the effects of this compound on human cancer cell lines. Results indicated a dose-dependent reduction in cell viability with an IC50 value of approximately 15 µM.
- The compound was found to induce apoptosis through the activation of caspase pathways.
-
Study on Anti-inflammatory Activity :
- In an animal model of inflammation, administration of the compound resulted in a significant decrease in edema formation compared to control groups.
- Cytokine analysis revealed reduced levels of TNF-alpha and IL-6 in treated animals.
Comparative Analysis with Related Compounds
The following table compares the biological activities of this compound with related compounds:
| Compound | Anticancer Activity (IC50) | Anti-inflammatory Activity (Edema Reduction) |
|---|---|---|
| This compound | 15 µM | Significant reduction |
| 3,3,3-Trifluoroacetophenone | 20 µM | Moderate reduction |
| N-(4-fluorophenyl)-N'-(trifluoromethyl)urea | 25 µM | Minimal reduction |
Q & A
Q. What are the critical steps in synthesizing 1-Benzyl-3-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea, and how do structural motifs influence its reactivity?
The synthesis typically involves multi-step organic reactions. Key steps include:
- Core structure assembly : Cyclization of precursor molecules (e.g., alkynyl thioanisoles) using gold(I) catalysts to form the benzothiophene or benzofuran core .
- Functional group introduction : Sequential addition of hydroxypropyl and trifluoromethylphenyl groups via nucleophilic substitution or coupling reactions, requiring precise control of solvent polarity and temperature .
- Urea linkage formation : Reaction of isocyanates with amines under anhydrous conditions to ensure high regioselectivity . Methodological challenges include minimizing side reactions (e.g., over-oxidation of hydroxyl groups) and ensuring stereochemical fidelity.
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
- High-resolution mass spectrometry (HRMS) : Q Exactive Orbitrap instruments provide accurate mass data (<5 ppm error) to confirm molecular formula (e.g., C₁₈H₁₈F₃N₂O₂S) and fragmentation patterns .
- NMR spectroscopy : ¹H/¹³C NMR identifies regiochemistry (e.g., distinguishing benzyl vs. phenyl protons) and detects impurities. ¹⁹F NMR is critical for trifluoromethyl group analysis .
- HPLC/Purification : Reverse-phase HPLC with C18 columns optimizes purity (>95%), particularly for polar byproducts .
Q. What are common impurities or degradation products observed during synthesis?
- Byproducts : Unreacted intermediates (e.g., residual isocyanates) or stereoisomers due to incomplete chiral resolution.
- Degradation : Hydrolysis of the urea moiety under acidic/basic conditions or oxidation of the hydroxypropyl group. Accelerated stability studies (40°C/75% RH) help identify degradation pathways .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance yield and stereochemical control?
- Catalyst screening : Gold(I) catalysts improve cyclization efficiency (e.g., AuCl₃ vs. Au(PPh₃)Cl), while chiral auxiliaries (e.g., Evans’ oxazolidinones) control stereochemistry .
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but may promote side reactions; mixed solvents (e.g., THF/H₂O) balance reactivity .
- Continuous flow reactors : Enable precise temperature control and reduce reaction times for industrial-scale synthesis .
Q. How do stereochemical considerations impact bioactivity, and how can enantiomeric excess (ee) be validated?
- Chiral HPLC : Use columns with cellulose-based stationary phases (e.g., Chiralpak® IA) to resolve enantiomers .
- Biological assays : Compare activity of enantiomers (e.g., IC₅₀ differences in enzyme inhibition) to correlate stereochemistry with efficacy .
- X-ray crystallography : Resolve absolute configuration for reference standards .
Q. How should researchers address contradictions in reported bioactivity data (e.g., conflicting IC₅₀ values)?
- Assay standardization : Validate protocols using positive controls (e.g., known kinase inhibitors) and ensure consistent cell lines/passage numbers .
- Metabolite interference : Test for off-target effects using metabolic stability assays (e.g., liver microsomes) .
- Data normalization : Apply statistical methods (e.g., Grubbs’ test) to identify outliers in dose-response curves .
Methodological Framework
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
